molecular formula C17H16FNO3 B11236378 N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-fluorobenzamide

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-fluorobenzamide

Cat. No.: B11236378
M. Wt: 301.31 g/mol
InChI Key: KZTSSJNRZPCJIX-UHFFFAOYSA-N
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Description

N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-FLUOROBENZAMIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxepin ring and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-FLUOROBENZAMIDE typically involves multiple steps, starting with the preparation of the benzodioxepin ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The subsequent step involves the introduction of the fluorobenzamide group through a series of reactions, including nucleophilic substitution and amide formation. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to maintain consistency and quality in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-FLUOROBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can alter the oxidation state of the compound, affecting its reactivity and properties.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-FLUOROBENZAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: It can be used in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-FLUOROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-FLUOROBENZAMIDE stands out due to the presence of the fluorobenzamide group, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and applications where specific interactions and effects are desired.

Properties

Molecular Formula

C17H16FNO3

Molecular Weight

301.31 g/mol

IUPAC Name

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-fluorobenzamide

InChI

InChI=1S/C17H16FNO3/c18-14-5-2-1-4-13(14)17(20)19-11-12-6-7-15-16(10-12)22-9-3-8-21-15/h1-2,4-7,10H,3,8-9,11H2,(H,19,20)

InChI Key

KZTSSJNRZPCJIX-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)CNC(=O)C3=CC=CC=C3F)OC1

Origin of Product

United States

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